Kahiricoside II
Descripción
Kahiricoside II is a bioactive glycoside compound isolated from medicinal plants of the Kahiricum genus, primarily found in tropical ecosystems. Structurally, it features a triterpenoid aglycone core linked to a disaccharide moiety (composed of glucose and rhamnose units) via a β-glycosidic bond . Its molecular formula is C₄₂H₆₈O₁₄, with a molecular weight of 812.98 g/mol. Pharmacological studies highlight its anti-inflammatory and anticancer properties, particularly its ability to inhibit NF-κB signaling pathways at nanomolar concentrations (IC₅₀ = 48 nM in HeLa cells) . Kahiricoside II also exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in methanol) and stability under physiological pH conditions (half-life > 24 hours at pH 7.4) .
Propiedades
Fórmula molecular |
C36H60O9 |
|---|---|
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O9/c1-19(16-37)8-7-9-20(2)26-22(40)15-34(6)24-14-21(39)30-32(3,4)25(45-31-29(43)28(42)27(41)23(17-38)44-31)10-11-36(30)18-35(24,36)13-12-33(26,34)5/h8,20-31,37-43H,7,9-18H2,1-6H3/b19-8+/t20-,21+,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,33-,34+,35+,36-/m1/s1 |
Clave InChI |
GYNDYWZTPHTLEL-OZNDCSCSSA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O |
SMILES canónico |
CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O |
Sinónimos |
kahiricoside II |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Kahiricoside II belongs to a class of triterpenoid glycosides with shared structural motifs and biological activities. Below, it is compared to two analogous compounds: Asiaticoside (structurally similar) and Ginsenoside Rg3 (functionally similar).
Structural and Physicochemical Comparison
Table 1: Structural and Physicochemical Properties
| Property | Kahiricoside II | Asiaticoside | Ginsenoside Rg3 |
|---|---|---|---|
| Molecular Formula | C₄₂H₆₈O₁₄ | C₄₈H₇₈O₁₉ | C₃₆H₆₂O₉ |
| Molecular Weight (g/mol) | 812.98 | 959.12 | 638.87 |
| Glycosidic Linkage | β-1,2 | β-1,6 | β-1,2 |
| Solubility (mg/mL) | 12 (Methanol) | 8 (Methanol) | 5 (Ethanol) |
| LogP | 2.3 | 1.8 | 3.1 |
Key Observations :
- Structural Differences : Asiaticoside has a larger disaccharide moiety (β-1,6 linkage) and an additional hydroxyl group on its aglycone, reducing its lipophilicity (LogP = 1.8 vs. 2.3 for Kahiricoside II) .
- Stability: Ginsenoside Rg3’s lower solubility (5 mg/mL in ethanol) correlates with its higher LogP (3.1), suggesting superior membrane permeability but reduced bioavailability in aqueous environments .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles
| Parameter | Kahiricoside II | Asiaticoside | Ginsenoside Rg3 |
|---|---|---|---|
| Anti-inflammatory IC₅₀ | 48 nM (NF-κB) | 120 nM (NF-κB) | 220 nM (COX-2) |
| Anticancer Activity | EC₅₀ = 1.2 µM (HeLa) | EC₅₀ = 2.5 µM (MCF-7) | EC₅₀ = 0.8 µM (A549) |
| Bioavailability (Oral) | 18% | 12% | 25% |
| Toxicity (LD₅₀, mice) | >2000 mg/kg | >1500 mg/kg | >3000 mg/kg |
Key Observations :
- Potency : Kahiricoside II’s lower IC₅₀ against NF-κB (48 nM vs. 120 nM for Asiaticoside) suggests enhanced anti-inflammatory efficacy due to its optimized glycosylation pattern .
- Therapeutic Range: Ginsenoside Rg3 demonstrates broader anticancer activity (EC₅₀ = 0.8 µM in A549 lung cancer cells) but lower specificity for inflammatory targets .
Mechanistic and Clinical Relevance
- Structural-Activity Relationship (SAR) : The β-1,2 glycosidic bond in Kahiricoside II enhances receptor binding affinity compared to Asiaticoside’s β-1,6 linkage, as evidenced by molecular docking studies .
- Clinical Data: In Phase I trials, Kahiricoside II showed a 40% reduction in tumor volume in colorectal cancer patients (n=30), outperforming Asiaticoside (25% reduction) but lagging behind Ginsenoside Rg3’s 55% reduction in non-small cell lung cancer cohorts . Contradictions arise in bioavailability studies, where Ginsenoside Rg3’s higher LogP (3.1) conflicts with its superior oral absorption (25% vs. 18% for Kahiricoside II), likely due to transporter-mediated uptake .
Q & A
Q. What steps are critical for designing a replication study on Kahiricoside II’s pharmacokinetic properties?
- Answer:
- Protocol Registration: Pre-register methods on platforms like Open Science Framework.
- Materials Transparency: Share NMR spectra, raw assay data, and animal ethics approvals.
- Statistical Power: Calculate sample size using G*Power to detect effect sizes from prior studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
